molecular formula C21H12ClNO4 B2353743 (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate CAS No. 622365-57-5

(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate

Cat. No.: B2353743
CAS No.: 622365-57-5
M. Wt: 377.78
InChI Key: HRAXCPKVGHXZAX-GRSHGNNSSA-N
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Description

The compound "(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate" belongs to a class of benzofuran derivatives featuring a pyridinylmethylidene substituent and an ester-linked aromatic moiety. Its core structure comprises a benzofuran ring with a conjugated pyridine group at the 2-position and a 4-chlorobenzoate ester at the 6-position.

Key structural features include:

  • Z-configuration of the pyridinylmethylidene double bond, critical for stereochemical stability.
  • Electron-withdrawing 4-chloro group on the benzoate ester, enhancing electrophilic character compared to methoxy or methyl substituents.

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO4/c22-15-5-3-14(4-6-15)21(25)26-16-7-8-17-18(11-16)27-19(20(17)24)10-13-2-1-9-23-12-13/h1-12H/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAXCPKVGHXZAX-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4}, and it features a complex structure that includes a benzofuran moiety and a pyridine ring. The presence of these functional groups is thought to contribute to its diverse biological activities.

Structural Representation

PropertyValue
Molecular FormulaC19H17ClN2O4C_{19}H_{17}ClN_{2}O_{4}
Molecular Weight368.80 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties . For instance, benzofuran derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria. The compound's structural features likely enhance its interaction with microbial targets.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of several benzofuran derivatives, revealing that those with electron-donating groups exhibited higher activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Compound A816
Compound B432
(2Z)-3-oxo... 16 64

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3).

Research Findings

  • Cytotoxicity Assays : In vitro assays indicated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 12 µM.
  • Mechanism of Action : The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in disease processes, such as glycogen synthase kinase 3 beta (GSK-3β), which is implicated in Alzheimer's disease and cancer.

Enzyme Inhibition Study

In a recent study, the compound was found to inhibit GSK-3β with an IC50 value of 5 µM. This inhibition was confirmed through cell-based assays where treatment resulted in increased levels of phosphorylated GSK-3β.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyridine and benzofuran rings can lead to enhanced potency or selectivity against specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on substituent effects and computed physicochemical properties:

Compound (CAS/Reference) Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Properties/Applications
Target Compound 4-chlorobenzoate ~419.8 (estimated) ~4.5 7 Higher lipophilicity; potential bioactivity
[(2Z)-...2,6-dimethoxybenzoate] () 2,6-dimethoxybenzoate 403.4 3.9 7 Reduced lipophilicity; enhanced solubility
[(2Z)-...4-fluorobenzoate] () 4-fluorobenzoate ~387.3 (estimated) ~3.8 7 Moderate polarity; potential for halogen bonding
[(2Z)-...4-methylbenzoate] () 4-methylbenzoate ~383.4 (estimated) ~4.2 6 Increased hydrophobicity; steric hindrance
[(2Z)-...4-methoxybenzenesulfonate] () 4-methoxybenzenesulfonate 443.4 ~2.1 8 High polarity; sulfonate enhances aqueous solubility

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-chloro group increases XLogP3 (~4.5) compared to 4-fluoro (~3.8) and 2,6-dimethoxy (~3.9) analogs, favoring membrane permeability but reducing solubility .
  • Sulfonate derivatives (e.g., 4-methoxybenzenesulfonate) exhibit markedly lower XLogP3 (~2.1) due to ionic character, making them suitable for hydrophilic applications .

4-Halo substituents (Cl, F) may enhance bioactivity via halogen bonding, as seen in drug design paradigms .

Synthetic and Analytical Considerations :

  • Similar compounds are synthesized via esterification or sulfonation reactions, characterized by NMR, IR, and HRMS (e.g., ) .
  • Crystallographic studies using SHELX software () could resolve Z/E configurations and hydrogen-bonding networks .

Structural and Functional Implications

  • Ring Puckering and Conformation: The benzofuran core may adopt non-planar conformations depending on substituent steric effects. For example, bulky groups like 2,6-dimethoxybenzoate could induce puckering, altering molecular recognition properties .
  • Hydrogen-Bonding Patterns :
    The pyridinylmethylidene group and ester carbonyl can form intermolecular hydrogen bonds, influencing crystal packing and stability. Graph set analysis () could classify these interactions for predictive modeling .

  • Bioactivity Potential: While direct bioactivity data for the target compound are absent, analogs with halogen or methoxy substituents (e.g., ) suggest pesticidal or pharmacological relevance, depending on substituent electronic profiles .

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